2-[[5-[(5-Chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Description
This compound is a triazole-based derivative featuring a 5-chloroquinolin-8-yloxymethyl group, a prop-2-enyl substituent on the triazole ring, and a 4-fluorophenyl ethanone moiety. The prop-2-enyl group introduces a reactive allyl moiety, enabling further derivatization or participation in click chemistry.
Properties
IUPAC Name |
2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2S/c1-2-12-29-21(13-31-20-10-9-18(24)17-4-3-11-26-22(17)20)27-28-23(29)32-14-19(30)15-5-7-16(25)8-6-15/h2-11H,1,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHYNYYLJPUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)COC3=C4C(=C(C=C3)Cl)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[5-[(5-Chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone (CAS No. 637326-16-0) is a hybrid molecule that combines features of quinoline and triazole structures. This unique combination has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of the compound is . The structure includes:
- A chloroquinoline moiety
- A triazole ring
- A fluorophenyl group
This structural diversity suggests a multifaceted mechanism of action, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Properties : The compound has shown significant activity against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against multiple cancer cell lines.
- Antifungal Activity : Its efficacy against fungal pathogens has also been explored.
Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses notable antibacterial properties. It has been tested against several strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .
Table 1: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 3.9 - 31.5 |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Anticancer Activity
The compound's anticancer potential was assessed through cytotoxicity tests against various human cancer cell lines. Notably, it exhibited significant activity against the MCF-7 breast cancer cell line with an IC50 value comparable to established chemotherapeutics .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | TBD | Cisplatin |
| HCT-116 | 6.2 | TBD |
| T47D | 27.3 | TBD |
While the precise mechanisms remain to be fully elucidated, it is hypothesized that the quinoline and triazole components contribute synergistically to the compound's bioactivity. The triazole moiety is known for its ability to inhibit certain enzymes involved in cellular proliferation, while quinoline derivatives often exhibit DNA intercalation properties.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study highlighted the compound's effectiveness against resistant strains of bacteria, suggesting potential for development as a new antibiotic agent .
- Cytotoxicity Assessment : Research conducted on various cancer cell lines indicated that modifications in the structure could enhance potency and selectivity towards tumor cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally related triazole derivatives, focusing on substituent effects, molecular properties, and synthesis pathways:
Table 1: Structural and Molecular Comparison
Key Observations
Halogenation Effects: The target compound’s 5-chloroquinoline and 4-fluorophenyl groups enhance lipophilicity (higher XLogP3) compared to pyridine-containing analogs (e.g., ). This aligns with the trend where halogenated aromatics increase membrane permeability .
Heterocyclic Core Modifications: Quinoline-based derivatives (e.g., ) exhibit higher molecular complexity and LogP values than pyridine analogs (e.g., ), likely due to quinoline’s larger aromatic system and chlorine substitution . The prop-2-enyl group in the target compound offers a unique site for functionalization, absent in phenyl- or methoxy-substituted analogs .
Synthetic Pathways: outlines a general method for synthesizing triazole-thioether ethanones via sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles. This approach is adaptable to the target compound by substituting the α-halogenated ketone with a 4-fluorophenyl derivative . The allyl group in the target compound may require protection during synthesis to prevent undesired reactions, a step unnecessary in non-allylated analogs .
The 4-fluorophenyl group, common in CNS-targeting drugs, may enhance blood-brain barrier penetration relative to non-fluorinated analogs .
Research Findings and Trends
- Structural Stability : Crystallographic data in highlight that halogenated triazoles often form stable crystals due to strong intermolecular halogen bonds, which could improve the target compound’s shelf life.
- Solubility Challenges: High LogP values (≥5.5) in quinoline derivatives () suggest poor aqueous solubility, necessitating formulation strategies like salt formation or nano-encapsulation.
- SAR Insights : The absence of a methoxy group (cf. ) in the target compound may reduce metabolic stability but increase target binding specificity due to reduced steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
